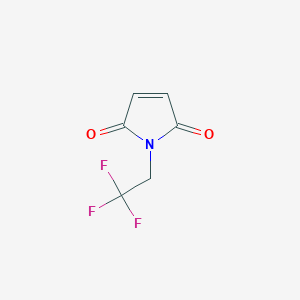
1-(4-(difluoromethoxy)phenyl)-2-(ethylthio)-5-(4-methoxyphenyl)-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis and Pharmacological Evaluation
The synthesis of 1H-imidazoles has been explored for their potential biological activities. In one study, a series of 1H-imidazoles were synthesized and tested for their hormonal activity and antiproliferative effects against human breast cancer cell lines. The introduction of an ethyl chain and chlorine substituents in the phenolic rings significantly influenced the biological activity, including strong inhibitory effects on cyclooxygenase enzymes, suggesting a possible interference in the arachidonic acid cascade .
Molecular Structure and Chemical Reactions
The molecular structure of imidazole derivatives plays a crucial role in their reactivity and biological activity. For instance, the rearrangement of 3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones with a nitropyridine group in the presence of triethylamine leads to the formation of imidazo[1,2-a]pyridines and indoles. The type of substituent on the phenyl group affects the product distribution, with a 4-methoxyphenyl derivative giving a mixture of imidazo[1,2-a]pyridine and 2-pyridylaminoindole .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives can be influenced by the introduction of various substituents. For example, the synthesis of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol (HL) and its subsequent reaction with transition metal salts resulted in the formation of metal complexes. These complexes exhibited different antimicrobial and antioxidant activities compared to the ligand alone. Molecular docking and computational studies provided insights into the antioxidant activities and intra-molecular charge transfer properties of these compounds, suggesting that the ligand could be a better hole transporter .
Synthesis Analysis
The synthesis of imidazole derivatives often involves one-pot reactions that can yield complex molecules with multiple substituents. The synthesis of tetra-substituted imidazole HL is an example of such a process, involving the reaction of benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine. The resulting compounds' structures were confirmed using various spectroscopic and analytical techniques, including SC-XRD for the crystalline ligand .
Chemical Reactions Analysis
Imidazole derivatives can undergo various chemical reactions, leading to the formation of new compounds with different biological activities. The rearrangement reactions of aminoisoxazolones to form imidazo[1,2-a]pyridines and indoles demonstrate the chemical versatility of imidazole derivatives. These reactions are influenced by the substituents on the phenyl group, which can dictate the type of products formed .
科学的研究の応用
Corrosion Inhibition
A study by Prashanth et al. (2021) synthesized new imidazole derivatives and explored their potential as corrosion inhibitors for mild steel in acidic solutions. The corrosion inhibition efficiency of these imidazoles was determined using weight loss and electrochemical methods, with one derivative showing an efficiency of up to 96%. The study provides insights into the potential application of imidazole derivatives in protecting metals against corrosion, highlighting the role of structural elements in enhancing corrosion inhibition capabilities. The findings suggest the mixed type of adsorption behavior of these compounds, combining both physisorption and chemisorption mechanisms. Quantum chemical calculations were employed to corroborate the experimental results, offering a comprehensive understanding of the molecular interactions at play (Prashanth et al., 2021).
Chemical Synthesis
The synthesis of complex imidazole derivatives involves intricate steps and precise conditions to achieve desired outcomes. For example, Dago et al. (2016) documented a four-step synthesis of SKF-96365, a compound used for probing SOCE assays. This process achieved an overall yield of 9%, highlighting the challenges and precision required in the chemical synthesis of imidazole derivatives. The study underscores the importance of detailed structural characterization and the potential of imidazole compounds in pharmacological research (Dago et al., 2016).
Pharmacological Evaluation
Imidazole derivatives have been evaluated for their biological activities, such as hormonal activity in estrogen receptor-positive cells and inhibitory effects on cyclooxygenase enzymes. A study by Wiglenda et al. (2005) synthesized and tested 1H-imidazoles for their activity against human breast cancer cell lines and their ability to inhibit cyclooxygenase enzymes. This research highlights the therapeutic potential of imidazole derivatives in treating conditions related to estrogen receptors and inflammation (Wiglenda et al., 2005).
Sensor Applications
Imidazole derivatives have been employed in the development of sensors for detecting specific ions or compounds. Abbaspour et al. (2010) developed a chromium(III)-selective sensor using a synthesized imidazole compound, demonstrating its application in environmental monitoring and analytical chemistry. The sensor showed a wide linear range concentration and a low detection limit for Cr(NO3)3, with good selectivity against other metal ions. This work illustrates the versatility of imidazole derivatives in creating sensitive and selective sensors for various analytical applications (Abbaspour et al., 2010).
特性
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]-2-ethylsulfanyl-5-(4-methoxyphenyl)imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N2O2S/c1-3-26-19-22-12-17(13-4-8-15(24-2)9-5-13)23(19)14-6-10-16(11-7-14)25-18(20)21/h4-12,18H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLXIENYOUJUYPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(N1C2=CC=C(C=C2)OC(F)F)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(tert-butyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2502924.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-pentoxybenzamide](/img/structure/B2502927.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(ethylsulfonyl)benzamide](/img/structure/B2502929.png)
![N,5-Dimethyl-2-methylsulfonyl-N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]pyrimidine-4-carboxamide](/img/structure/B2502930.png)





![4-{[(5-Anilino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzenecarbonitrile](/img/structure/B2502942.png)
![4-Hydroxy-2-mercaptopyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile](/img/structure/B2502944.png)